molecular formula C15H19N3OS2 B11169373 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(phenylsulfanyl)propanamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(phenylsulfanyl)propanamide

Cat. No.: B11169373
M. Wt: 321.5 g/mol
InChI Key: FOROLZQJEASJJM-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(phenylsulfanyl)propanamide is a complex organic compound that features a thiadiazole ring, a tert-butyl group, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(phenylsulfanyl)propanamide typically involves the formation of the thiadiazole ring followed by the introduction of the tert-butyl and phenylsulfanyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: The phenylsulfanyl group can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(phenylsulfanyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets. The thiadiazole ring and phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. The tert-butyl group may also play a role in stabilizing the compound and enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(phenylsulfanyl)propanamide
  • N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(methylsulfanyl)propanamide
  • N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(ethylsulfanyl)propanamide

Uniqueness

This compound is unique due to the presence of the phenylsulfanyl group, which can enhance its interactions with biological targets compared to similar compounds with different sulfanyl groups. The tert-butyl group also contributes to its stability and reactivity.

Properties

Molecular Formula

C15H19N3OS2

Molecular Weight

321.5 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylsulfanylpropanamide

InChI

InChI=1S/C15H19N3OS2/c1-15(2,3)13-17-18-14(21-13)16-12(19)9-10-20-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,18,19)

InChI Key

FOROLZQJEASJJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)CCSC2=CC=CC=C2

Origin of Product

United States

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